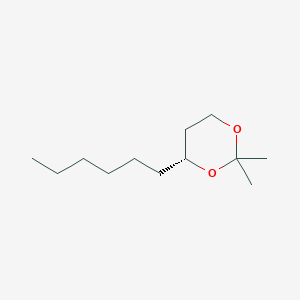
RH 795
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RH 795 is a fluorescent compound known for its voltage-sensitive properties. It is primarily used as a potentiometric probe for functional imaging of neurons. The compound has an excitation peak at 486 nanometers and an emission peak at 689 nanometers . This compound is particularly valued for its fast response to changes in membrane potential, making it a crucial tool in neurophysiological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RH 795 involves the preparation of a styryl dye, which is a class of compounds known for their fluorescent properties. The specific synthetic route for this compound typically involves the reaction of a quaternary ammonium salt with a styryl dye precursor under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production environment is maintained under controlled conditions to prevent contamination and ensure the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
RH 795 primarily undergoes reactions typical of styryl dyes, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can alter the electronic structure of this compound, affecting its voltage sensitivity.
Substitution: Substitution reactions, particularly at the quaternary ammonium group, can modify the compound’s solubility and membrane affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties, while substitution reactions can yield modified styryl dyes with different membrane affinities .
Wissenschaftliche Forschungsanwendungen
RH 795 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorescent probe to study membrane potential and ion channel activity.
Biology: Employed in neurophysiological studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research on neurological disorders and the development of diagnostic tools.
Industry: Applied in the development of biosensors and other analytical devices
Wirkmechanismus
RH 795 exerts its effects by integrating into cell membranes and responding to changes in membrane potential. The compound’s fluorescence intensity changes in response to voltage fluctuations, allowing researchers to monitor electrical activity in real-time. The molecular targets of this compound include ion channels and other membrane proteins involved in maintaining membrane potential .
Vergleich Mit ähnlichen Verbindungen
RH 795 is often compared with other styryl dyes such as:
RH 414: Similar in structure but causes arterial constriction during cortex staining, unlike this compound.
Di-4-ANEPPS: Another fast-responding membrane potential dye with different excitation and emission properties.
Di-8-ANEPPS: Known for its use in studying membrane potential changes but with different spectral characteristics.
This compound is unique due to its fast response time and minimal physiological effects during staining, making it a preferred choice for functional imaging of neurons .
Eigenschaften
CAS-Nummer |
172807-13-5 |
|---|---|
Molekularformel |
C26H39Br2N3O2 |
Molekulargewicht |
585.42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




